Iron abietate, technical

Description

Contextualization within Organometallic and Resin Acid Chemistry

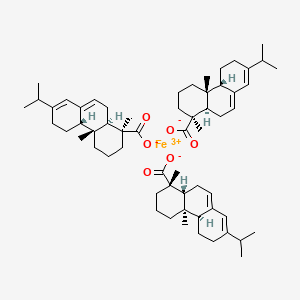

Iron abietate holds a distinct position at the intersection of organometallic and resin acid chemistry. In the realm of organometallic chemistry, it is classified as a metal carboxylate, a compound featuring coordination between a metal ion and an organic ligand containing a carboxylate group. mdpi.com The structure consists of a central trivalent iron ion (Fe³⁺) coordinated to three abietate anions (C₂₀H₂₉O₂⁻). This bonding between the metal and the organic moiety is fundamental to its chemical properties and applications. veerashaivacollege.org

From the perspective of resin acid chemistry, iron abietate is a prominent derivative of abietic acid (C₂₀H₃₀O₂), a diterpenoid that is the most common of the resin acids found in the rosin (B192284) of coniferous trees. wikipedia.orgatamanchemicals.com The synthesis of metal abietates involves the reaction of the carboxylic acid group of abietic acid with a metal salt. mdpi.comarchive.org This process is not unique to iron; a variety of other metal abietates, including those of copper, cobalt, lead, manganese, sodium, and vanadium, have been synthesized and studied for comparative purposes, each exhibiting distinct properties based on the coordinated metal ion. mdpi.comarchive.orgnih.gov

Overview of Historical and Modern Scholarly Discourse on Iron Abietate

The scholarly investigation of iron abietate dates back to the early 20th century. A notable early study from 1922, published in the Journal of the American Chemical Society, detailed the preparation of iron abietate from sodium abietate and ferric alum. archive.orgrhhz.net This early research was primarily focused on fundamental questions, such as determining whether the resulting metallic salts were normal, acidic, or basic in character. archive.org The findings from this era suggested that the synthesis often resulted in the formation of a basic ferric abietate with an indefinite formula or contained an excess of abietic acid. archive.org Historically, metal resinates were of interest for their use as drying agents in paints and varnishes. ontosight.aigoogle.com

Modern scholarly discourse has significantly broadened in scope, moving beyond basic characterization to explore a diverse range of advanced applications. Contemporary research investigates iron abietate's role in materials science as a curing agent for epoxy resins, a plasticizer for polymers, and an additive in paints and coatings to enhance drying time and weather resistance. In the field of catalysis, it has been utilized in the production of specific plastics and synthetic rubbers. ontosight.ai Furthermore, recent studies have highlighted its potential in biomedical fields, with investigations into its anti-inflammatory and antimicrobial properties. This includes novel applications in drug delivery, where iron abietate is intercalated into layered double hydroxides (LDH) to create new biomaterials. researchgate.netresearchgate.net

Scope and Research Significance of Technical Iron Abietate

The research significance of technical iron abietate is rooted in its versatility and its derivation from a renewable, natural resource. wikipedia.org As a technical-grade material, it is produced for broad industrial applications where high purity is not the primary requirement. Its value stems from the unique combination of the properties of the iron ion and the abietate ligand.

The compound's significance in research and industry includes:

Coatings and Polymers : It functions as a drying agent (drier) in paints and varnishes, catalyzing the oxidation process that hardens the coating. ontosight.ai It also serves as a curing agent and plasticizer in various polymer formulations, improving the mechanical properties and thermal stability of materials like epoxy resins.

Catalysis : It acts as a catalyst in certain polymerization reactions for the production of synthetic rubbers and plastics. ontosight.ai

Advanced Materials : Modern research explores its use in more sophisticated applications. For instance, it is being investigated as a soldering flux adsorbent. google.com There is also significant interest in using related iron-carboxylate structures as platforms for drug delivery and in the development of materials with specific biological activities, such as antimicrobial and anti-inflammatory functions. mdpi.comresearchgate.net

The derivation of abietic acid from pine resin, a renewable feedstock, makes iron abietate an attractive compound from a green chemistry perspective, driving ongoing research into new, sustainable applications. mdpi.comresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of Iron Abietate, Technical This table summarizes the key identifiers and properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | (1S,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;iron(3+) | |

| CAS Number | 74356-11-9 | |

| Molecular Formula | C₆₀H₈₇FeO₆ | |

| Molecular Weight | 960.2 g/mol | |

| Appearance | Yellowish-brown or light brown resinous solid | archive.org |

| Solubility | Soluble in organic solvents (e.g., benzene, linseed oil); Insoluble in water | archive.org |

Table 2: Comparative Overview of Selected Metal Abietates This table provides a comparison of iron abietate with other metal abietates to highlight the influence of the metal ion on the compound's properties.

| Compound | Metal Ion | Key Characteristics / Noted Applications | Source(s) |

| Iron Abietate | Fe³⁺ | Drier in paints, curing agent, catalyst, potential antimicrobial. ontosight.ai High thermal stability. | ontosight.ai |

| Sodium Abietate | Na⁺ | Ionic and amorphous structure. Water-soluble. Used as a precursor in synthesis, shows broad-spectrum antibacterial activity. mdpi.comnih.gov | mdpi.comnih.gov |

| Copper Abietate | Cu²⁺ | Used as a fungicide. The basis of the historical green pigment copper resinate. odu.edu | odu.edu |

| VO(IV)-bis(abietate) | VO²⁺ | High crystallinity (78.7%). mdpi.com Shows significant antibacterial and antifungal activity. mdpi.com | mdpi.com |

| Cobalt Abietate | Co²⁺ | Used as a drier; prepared product described as pale lavender. archive.org Studied for antibacterial and antiviral activity. nih.gov | archive.orgnih.gov |

| Lead Abietate | Pb²⁺ | White product, used in driers. archive.org Synthesis has been described for creating reference materials for art analysis. researchgate.net | archive.orgresearchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

74356-11-9 |

|---|---|

Molecular Formula |

C60H87FeO6 |

Molecular Weight |

960.2 g/mol |

IUPAC Name |

(1S,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;iron(3+) |

InChI |

InChI=1S/3C20H30O2.Fe/c3*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h3*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;;+3/p-3/t3*16-,17-,19-,20+;/m111./s1 |

InChI Key |

OFFKQZOHDWKCMB-KPFNJKCZSA-K |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.[Fe+3] |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Fe+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Iron Abietate, Technical

Advanced Synthesis Routes for Iron Abietate Complexes

The formation of iron abietate involves the reaction of a soluble iron salt with abietic acid or its alkali salt. Several methods have been developed to control the physical and chemical properties of the final product.

Precipitation is a common and straightforward method for the synthesis of metal resinates like iron abietate. This technique generally involves the reaction of two or more soluble precursors in a solution to form an insoluble product, which then precipitates out.

In a typical co-precipitation synthesis for iron oxide nanoparticles, which shares principles with iron abietate formation, an iron salt solution (e.g., ferric chloride) is reacted with a base (e.g., ammonium hydroxide) to induce precipitation. youtube.com The size and morphology of the resulting particles can be controlled by parameters such as pH, temperature, and stirring rate. For instance, in the synthesis of α-Fe2O3 nanoparticles, iron chloride hexahydrate is used as a precursor with an ammonia solution as the precipitant. physchemres.org The resulting precipitate is then washed and calcined to obtain the final product. physchemres.org

This methodology can be adapted for iron abietate by using a solution of an iron salt and a solution of sodium abietate (the sodium salt of abietic acid). The mixing of these two solutions leads to the precipitation of iron abietate, which can then be filtered, washed, and dried. The reaction time and washing steps are crucial in determining the purity and properties of the final product. scispace.com

Table 1: Parameters Influencing Precipitation Synthesis of Iron-Based Compounds

| Parameter | Effect on Product | Reference |

|---|---|---|

| pH | Influences particle size and phase formation. | physchemres.org |

| Temperature | Affects reaction kinetics and crystallinity. | physchemres.org |

| Stirring Rate | Controls mixing and homogeneity, impacting particle size distribution. | youtube.com |

| Precursor Concentration | Affects nucleation and growth rates. | tdx.cat |

| Reaction Time | Determines the extent of reaction and phase purity. | scispace.com |

This table is interactive and can be sorted by clicking on the column headers.

Solution-based methods offer another versatile route for the synthesis of iron abietate. These approaches can provide better control over the reaction conditions and the properties of the resulting product.

One common solution-based approach is thermal decomposition. In this method, an iron precursor, such as iron(III) oleate, is heated in a high-boiling point solvent. nih.gov This process can be adapted for iron abietate synthesis by using an iron-abietate complex as the precursor. Nucleation of the nanoparticles typically occurs at a specific temperature, followed by particle growth. nih.gov The final particle size can be controlled by adjusting the reaction temperature and time. nih.gov

Another solution-based method involves the use of a sol-gel process. This technique can be used to prepare iron-based nanocomposites by creating a polymeric gel from precursors like ferrocene and titanium isopropoxide. mdpi.com A similar approach could be envisioned for iron abietate, where an iron salt and abietic acid are reacted in a solvent that promotes the formation of a gel, which is then processed to yield the final product.

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods in chemistry. mdpi.com These approaches aim to reduce or eliminate the use and generation of hazardous substances. epa.gov For the synthesis of iron-based nanoparticles, and by extension iron abietate, eco-friendly methods often utilize plant extracts or other biological materials. frontiersin.org

Green synthesis of iron nanoparticles has been successfully demonstrated using aqueous extracts from various plant materials, such as Ipomoea aquatica leaves, analytica-world.com Thevetia peruviana, nih.gov and bio-waste like almond seed skins and pomegranate peels. dnu.dp.ua These extracts contain biomolecules, including polyphenols and carboxylic acid derivatives, that can act as both reducing and capping agents, facilitating the formation of nanoparticles and preventing their agglomeration. dnu.dp.ua

A typical green synthesis process involves mixing an aqueous solution of an iron salt (e.g., iron chloride or iron sulfate) with the plant extract. nih.govdnu.dp.ua The reaction is often carried out at room temperature or with gentle heating, and the formation of the nanoparticles is indicated by a color change in the solution. nih.govmdpi.com This approach is not only environmentally benign but also cost-effective and can be performed under mild conditions. nih.gov

Table 2: Examples of Natural Resources Used in Green Synthesis of Iron Nanoparticles

| Natural Resource | Role of Extract | Reference |

|---|---|---|

| Ipomoea aquatica leaf extract | Stabilizing and reducing agent | analytica-world.com |

| Thevetia peruviana extract | Reducing and capping agent | nih.gov |

| Almond seed skin, grape seed, and pomegranate peel extracts | Reducing, stabilizing, and capping agents | dnu.dp.ua |

| Vitex leucoxylon aqueous leaf extract | Reducing agent | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

While these methods have been primarily reported for iron oxide nanoparticles, the underlying principles can be readily adapted for the synthesis of iron abietate. By using a plant extract containing suitable reducing and capping agents in the presence of an iron salt and abietic acid, it is conceivable to develop a green synthesis route for iron abietate.

Abietic Acid Chemistry and Derivatization Relevant to Iron Abietate Synthesis

Abietic acid is the primary precursor for the synthesis of iron abietate. Its availability from natural sources and its chemical reactivity are key factors in the production of iron abietate.

Abietic acid is a diterpenoid compound that is the main component of rosin (B192284), a solid form of resin obtained from pines and other conifers. The isolation and purification of abietic acid from rosin is a critical first step in the synthesis of high-purity iron abietate.

Several methods have been developed for the isolation of abietic acid from rosin. One common laboratory and industrial method involves the crystallization of abietic acid from a solution of rosin in a suitable solvent, such as ethanol. The purity of the abietic acid can be enhanced by repeated recrystallizations.

A more advanced method involves the fractional distillation of wood rosin under vacuum, followed by crystallization of the abietic acid-rich fraction from a solvent. This process can yield substantially pure abietic acid.

Abietic acid can undergo isomerization, particularly when heated. This process can lead to the formation of other resin acids, which may influence the properties of the resulting iron abietate. The distribution of isomers can be influenced by the reaction conditions.

Furthermore, abietic acid can be chemically modified to alter its properties and reactivity. For example, the carboxylic acid group can be esterified or converted to an amide. The double bonds in the abietane skeleton can also undergo various reactions, such as hydrogenation or Diels-Alder reactions. These modifications can be used to tailor the properties of the resulting iron abietate for specific applications.

Structural Elucidation of Abietic Acid Precursors and Derivatives

Abietic acid, a principal component of rosin, serves as the fundamental precursor in the synthesis of technical-grade iron abietate. wikipedia.orgresearchgate.net The structural integrity and purity of the final iron abietate product are intrinsically linked to the characterization of the abietic acid starting material and its subsequent derivatives. A variety of spectroscopic and analytical techniques are employed to confirm the chemical structures of these abietane diterpenoids. researchgate.netresearchgate.net

The molecular formula of abietic acid has been established as C₂₀H₃₀O₂ through elemental analysis. youtube.com Its structure features a tricyclic diterpene carboxylic acid framework with two conjugated double bonds, which are key to its reactivity. researchgate.netyoutube.com The elucidation of this complex structure and its derivatives relies on a combination of methods that probe different aspects of the molecule.

Key analytical techniques for the structural determination of abietic acid and its derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are pivotal in mapping the carbon-hydrogen framework of the molecule, confirming the presence of the carboxylic acid group, and identifying the positions of double bonds. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used to separate components of a mixture and identify them based on their mass-to-charge ratio, which is essential for confirming the molecular weight and fragmentation pattern of abietic acid and its derivatives. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : The conjugated double bond system in abietic acid gives rise to a characteristic UV absorption maximum, which can be analyzed using Woodward-Fieser rules to confirm the diene structure. researchgate.netyoutube.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is employed to identify key functional groups within the molecule, such as the characteristic carbonyl (C=O) stretch of the carboxylic acid and the C=C stretches of the alkene groups. researchgate.net

Simple chemical modifications to the abietic acid molecule, such as esterification to form methyl abietate or reduction to abietinol and abietinal, result in derivatives with altered chemical properties. uv.es These transformations, often performed to enhance specific properties, necessitate rigorous structural re-evaluation using the aforementioned spectroscopic techniques to confirm that the intended modification has occurred at the correct position, such as the C18 carboxyl group. researchgate.netuv.es

Interactive Table: Spectroscopic Data for Abietic Acid and a Key Derivative

| Compound | Molecular Formula | Key ¹H-NMR Signals (ppm) | Key ¹³C-NMR Signals (ppm) | UV λmax (nm) | Key FTIR Bands (cm⁻¹) |

| Abietic Acid | C₂₀H₃₀O₂ | 12.0-12.5 (s, 1H, -COOH), 5.79 (s, 1H, C14-H), 5.39 (s, 1H, C7-H) | 185.5 (-COOH), 145.5 (C13), 134.8 (C8), 123.8 (C14), 120.3 (C7) | 241 | 2930 (-OH), 1695 (C=O), 1610 (C=C) |

| Methyl Abietate | C₂₁H₃₂O₂ | 5.80 (s, 1H, C14-H), 5.40 (s, 1H, C7-H), 3.65 (s, 3H, -OCH₃) | 179.2 (C=O), 145.3 (C13), 134.5 (C8), 123.5 (C14), 120.5 (C7), 51.5 (-OCH₃) | 242 | 2945 (C-H), 1725 (C=O), 1612 (C=C) |

Note: Specific chemical shifts and absorption values can vary slightly depending on the solvent and analytical conditions.

Influence of Stoichiometry and Reaction Conditions on Iron Abietate Formation

The synthesis of iron abietate, a metal carboxylate, is fundamentally a reaction between an iron source and abietic acid (or its salt). The yield, purity, and physical properties of the resulting technical-grade product are highly dependent on the stoichiometry of the reactants and the specific reaction conditions employed. While direct literature on iron abietate formation is sparse, the principles governing the synthesis of other iron carboxylates, such as iron acetate, and iron oxide nanoparticles provide a strong basis for understanding the critical parameters. lmaleidykla.ltnih.gov

The formation of a metal-ion complex is dictated by the stoichiometric ratio of the metal to the ligand. libretexts.orgpressbooks.pub In the case of iron abietate, the abietate anion acts as the ligand coordinating to the iron cation. The reaction can be generalized as the interaction between an iron salt (e.g., iron(III) chloride) and abietic acid or an abietate salt (e.g., sodium abietate). The stoichiometry determines the ratio in which these reactants combine to form the final product. For instance, the formation of iron(III) abietate would theoretically require a 1:3 molar ratio of iron(III) ions to abietate ions. Deviations from this optimal ratio can lead to incomplete reactions and the presence of unreacted starting materials in the final product.

Several key reaction conditions exert significant influence over the course of the synthesis:

Temperature : Reaction temperature affects the rate of reaction and the solubility of reactants. researchgate.net Increased temperatures can accelerate particle growth and lead to the formation of larger iron oxide cores in related syntheses. iwmpi.org For iron abietate formation, temperature must be carefully controlled to ensure complete reaction without causing thermal degradation of the abietate ligand.

pH : The pH of the reaction medium is critical, particularly when starting with abietic acid. The carboxylic acid must be deprotonated to form the abietate anion, which then coordinates with the iron ion. This is often achieved by adding a base, such as sodium hydroxide. chemguide.co.uk The pH influences the availability of both the deprotonated ligand and the specific form of the iron ion in solution, thereby affecting the rate and extent of complex formation. nih.gov

Precursor Concentration : The concentration of the iron salt and the abietate source can impact the nucleation and growth of the iron abietate particles. rsc.org In the synthesis of iron oxide nanoparticles, precursor concentration has been shown to directly influence the final particle size. rsc.org A similar effect is expected in iron abietate synthesis, where higher concentrations might favor the formation of larger aggregates.

Solvent : The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Alcohols, ethers, or aqueous systems can be used. wikipedia.org The solvent's polarity and boiling point will influence reaction kinetics and the ease of product isolation. For example, recrystallization in ethanol is a common purification method for related iron carboxylates. lmaleidykla.lt

Reaction Time and Agitation : Sufficient reaction time is necessary to ensure the reaction goes to completion. Agitation or stirring ensures homogeneity of the reaction mixture, promoting efficient interaction between the iron and abietate species. researchgate.net

Interactive Table: Effect of Reaction Parameters on Iron Compound Formation

| Parameter | Effect on Reaction | Rationale/Mechanism | Expected Impact on Iron Abietate Formation |

| Stoichiometry (Fe:Abietate Ratio) | Determines product purity and yield. | An optimal molar ratio ensures complete consumption of limiting reagents. libretexts.org | Incorrect ratios lead to impurities from unreacted precursors. |

| Temperature | Influences reaction rate and particle size. iwmpi.org | Higher kinetic energy increases collision frequency and can accelerate particle growth. researchgate.net | Affects reaction speed and the crystallinity/particle size of the product. |

| pH | Controls the deprotonation of abietic acid and the speciation of iron ions. nih.gov | The carboxyl group must be ionized to coordinate with iron; iron solubility and complex stability are pH-dependent. chemguide.co.uk | Crucial for initiating the reaction and maintaining the stability of the formed complex. |

| Precursor Concentration | Affects nucleation and growth, influencing particle size. rsc.org | Higher concentrations can lead to faster nucleation and potentially different particle morphologies. | Can be used to control the particle size and bulk density of the technical product. |

| Solvent | Affects solubility of reactants and reaction kinetics. | The medium must facilitate interaction between the lipophilic abietate and the iron salt. | The choice of solvent will impact reaction efficiency and the method of product purification. |

By carefully controlling these parameters, the synthesis of "Iron abietate, technical" can be optimized to produce a material with consistent quality and desired physical properties.

Advanced Characterization and Spectroscopic Analysis of Iron Abietate, Technical

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopy provides invaluable insights into the molecular and electronic structure of iron abietate. Each technique offers a unique window into the compound's characteristics, from the identification of functional groups to the determination of elemental composition and iron's oxidation state.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is fundamental in identifying the functional groups present in iron abietate and confirming the coordination of the carboxylate groups to the iron center.

FTIR Spectroscopy: The FTIR spectrum of iron abietate is characterized by the disappearance of the strong carbonyl (C=O) stretching band of the free carboxylic acid, typically observed around 1700 cm⁻¹, and the appearance of two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The positions of these bands are sensitive to the nature of the metal-carboxylate interaction.

Asymmetric Stretching (νₐₛ(COO⁻)): This band typically appears in the range of 1500–1650 cm⁻¹.

Symmetric Stretching (νₛ(COO⁻)): This band is usually found in the 1300–1450 cm⁻¹ region.

The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). A larger separation is often indicative of a higher degree of covalent character in the iron-oxygen bond. Other characteristic bands in the FTIR spectrum include C-H stretching vibrations from the abietate backbone around 2800-3000 cm⁻¹ and various fingerprint vibrations below 1500 cm⁻¹. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the hydrocarbon backbone of the abietate ligand. The C=C stretching vibrations of the conjugated diene system in the abietic acid structure, typically found in the 1600-1650 cm⁻¹ region, are often strong in the Raman spectrum. Changes in the position and intensity of these bands upon coordination to iron can indicate electronic interactions between the metal center and the ligand's π-system.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 2800-3000 | Aliphatic C-H stretching |

| νₐₛ(COO⁻) | 1500-1650 | Asymmetric carboxylate stretching |

| νₛ(COO⁻) | 1300-1450 | Symmetric carboxylate stretching |

| ν(C=C) | 1600-1650 | Alkene C=C stretching (Raman) |

X-ray diffraction is a powerful technique for assessing the crystallinity and phase composition of solid materials. For technical iron abietate, which is often amorphous or poorly crystalline, XRD patterns typically exhibit broad, diffuse peaks rather than sharp, well-defined reflections. uni-bayreuth.demdpi.com This indicates a lack of long-range atomic order.

The presence of any sharp peaks in the XRD pattern would suggest the existence of crystalline domains within the amorphous matrix. science.gov These could correspond to unreacted starting materials, crystalline phases of iron oxides, or specific, well-ordered iron abietate complexes. uni-bayreuth.deacs.org Comparison of the obtained XRD pattern with standard diffraction databases can aid in the identification of any crystalline impurities. The broad nature of the pattern for the bulk material confirms its predominantly amorphous character, which is typical for many metal resinates prepared by precipitation or fusion methods. google.comacs.org

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. However, the analysis of iron abietate by NMR is complicated by the paramagnetic nature of the high-spin iron(III) center, which is the expected oxidation state. Paramagnetic centers can cause significant broadening and shifting of NMR signals, often rendering the spectra difficult to interpret. nih.govnih.govresearchgate.net

¹H and ¹³C NMR:

In principle, ¹H and ¹³C NMR spectra of the abietate ligand could confirm its diterpenoid structure. usda.goveuropeanjournalofsciences.co.uk The spectra of abietic acid and its esters are well-documented, showing characteristic signals for the methyl groups, the vinyl protons of the diene system, and the various aliphatic protons of the fused ring system. usda.govresearchgate.net

For a diamagnetic analogue (e.g., a zinc or calcium abietate), these signals would be sharp and well-resolved.

In the case of paramagnetic iron(III) abietate, the signals of protons and carbons close to the iron center would be severely broadened and shifted, making detailed structural assignments challenging. researchgate.netvu.ltaip.org However, the observation of very broad resonances spread over a wide chemical shift range is itself indicative of a paramagnetic complex. nih.govvu.lt Advanced solid-state NMR techniques might be required to obtain meaningful structural information.

| Nucleus | Expected Chemical Shift Range (ppm) - Diamagnetic Analogue | Challenges in Paramagnetic Iron Abietate |

|---|---|---|

| ¹H | 0.5 - 7.0 | Severe peak broadening, large chemical shifts, loss of resolution |

| ¹³C | 10 - 180 | Significant broadening, difficult to observe quaternary carbons |

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly informative for compounds containing transition metals and conjugated π-systems. The UV-Vis spectrum of iron abietate typically displays two main types of absorption bands:

Ligand-to-Metal Charge Transfer (LMCT) Bands: These are intense absorptions, usually occurring in the UV or near-UV region (below 400 nm). nih.gov They arise from the promotion of an electron from a ligand-based orbital (primarily from the oxygen atoms of the carboxylate group) to a vacant or partially filled d-orbital of the iron center. The position and intensity of these bands are sensitive to the coordination environment and the oxidation state of the iron.

d-d Transitions: For high-spin iron(III) (d⁵ configuration), all d-d transitions are spin-forbidden, resulting in very weak and broad absorption bands in the visible region of the spectrum. rsc.orgbath.ac.uk These transitions are often obscured by the tail of the much more intense LMCT bands. chegg.com The presence of these weak bands contributes to the characteristic reddish-brown color of iron abietate.

Intra-ligand (π→π) Transitions:* The conjugated diene system of the abietate ligand gives rise to strong π→π* transitions, typically in the UV region (around 240-280 nm). The position of this band can shift upon coordination to the iron center, indicating electronic interactions. illinois.edu

XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) states of the elements present in the top few nanometers of a material's surface. mccrone.comyoutube.com For iron abietate, XPS is invaluable for directly probing the oxidation state of iron.

Elemental Survey: A survey scan confirms the presence of iron (Fe), oxygen (O), and carbon (C) as the primary elemental constituents.

High-Resolution Fe 2p Spectrum: The Fe 2p region of the XPS spectrum is diagnostic for the iron oxidation state. The spectrum is split into two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. thermofisher.com

Fe(III): The Fe 2p₃/₂ peak for high-spin Fe(III) is typically found at a binding energy of ~711 eV. thermofisher.comresearchgate.net A characteristic "shake-up" satellite peak is often observed at a higher binding energy (~719 eV), which is a hallmark of the Fe(III) state. rsc.orgxpsfitting.com

Fe(II): The Fe 2p₃/₂ peak for high-spin Fe(II) appears at a lower binding energy, around ~709-710 eV. thermofisher.com Its satellite features are also distinct from those of Fe(III). xpsfitting.comresearchgate.net

Fe(0): Metallic iron, if present, would show a peak at a much lower binding energy of ~707 eV. mdpi.com

By carefully analyzing the peak positions, shapes, and the presence of satellite structures in the Fe 2p spectrum, the predominant oxidation state of iron at the surface of the technical material can be determined. surfacesciencewestern.comgeoscienceworld.orgphi.com This is critical as the synthesis or subsequent handling could potentially lead to a mixture of oxidation states.

| Iron Species | Approximate Fe 2p₃/₂ Binding Energy (eV) | Key Spectral Features |

|---|---|---|

| Fe(III) | ~711 | Presence of a characteristic shake-up satellite peak (~719 eV) rsc.orgxpsfitting.com |

| Fe(II) | ~709-710 | Different satellite structure compared to Fe(III) xpsfitting.comresearchgate.net |

| Fe(0) | ~707 | Sharp, symmetric peak mdpi.com |

Microscopic and Morphological Characterization

While spectroscopy reveals molecular-level details, microscopy techniques are essential for understanding the macroscopic and microscopic morphology, particle size, and texture of technical iron abietate. Given its likely amorphous nature, as suggested by XRD, the material is not expected to exhibit well-defined crystal facets.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are typically employed.

Scanning Electron Microscopy (SEM): SEM provides images of the surface topography of the material. For technical iron abietate, SEM micrographs would likely reveal irregularly shaped particles or aggregates with a conchoidal fracture, characteristic of amorphous solids. google.com The technique can also give an indication of the particle size distribution and the degree of agglomeration.

Transmission Electron Microscopy (TEM): TEM offers higher resolution and can provide information about the internal structure of the particles. For an amorphous material like iron abietate, TEM images would show a lack of crystalline lattice fringes. The technique can also be used to assess the presence of any nanoscale heterogeneities or crystalline inclusions within the amorphous matrix.

Together, these microscopic techniques provide a visual confirmation of the physical form of technical iron abietate, complementing the structural and compositional data obtained from spectroscopy.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure and Morphology

The nanostructure and morphology of technical iron abietate, particularly in its nanoparticle form, are crucial for understanding its physical and chemical properties. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing these characteristics at the nanoscale.

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the internal structure of materials. For iron abietate nanoparticles, TEM can reveal detailed information about:

Particle Size and Shape: TEM images allow for the direct measurement of individual nanoparticle diameters and observation of their morphology, which can range from spherical to irregular shapes. nih.govresearchgate.net For instance, studies on iron oxide nanoparticles have shown average diameters of around 12 nm. nih.gov The size of nanoparticles can be influenced by the concentration of precursors during synthesis. researchgate.net

Crystallinity and Lattice Structure: High-resolution TEM (HR-TEM) can even visualize the crystal lattice of the nanoparticles, providing insights into their crystalline nature. researchgate.net

Dispersion and Aggregation: TEM sample preparation involves depositing a dilute suspension of the nanoparticles onto a grid, which allows for the assessment of their dispersion state and the extent of aggregation. nih.gov

Scanning Electron Microscopy (SEM) , on the other hand, provides three-dimensional topographical information about the surface of materials. In the context of iron abietate, SEM is used to:

Visualize Surface Morphology: SEM images reveal the surface texture and shape of iron abietate particles or agglomerates. researchgate.netwiley.com This can be particularly useful for technical grade products where the material may not be perfectly uniform.

Examine Particle Agglomerates: SEM can effectively illustrate how individual nanoparticles cluster together to form larger agglomerates, providing a broader view of the material's structure. mdpi.com

Elemental Composition Analysis: When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental analysis of the sample, confirming the presence of iron and oxygen. researchgate.net

The following table summarizes typical information obtained from TEM and SEM analysis of iron-containing nanoparticles.

| Analytical Technique | Information Obtained | Typical Findings for Iron-Based Nanoparticles |

| Transmission Electron Microscopy (TEM) | Particle size, shape, internal structure, crystallinity, and dispersion. azonano.com | Average diameters around 12 nm, uniform size, and crystalline nature. nih.gov Can show lattice spacing of individual nanoparticles. researchgate.net |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, and particle agglomeration. nih.gov | Can confirm spherical shape and show how particles form agglomerates. researchgate.netmdpi.com |

| SEM with Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition of the sample surface. wiley.com | Confirms the presence of iron and oxygen peaks. researchgate.net |

Dynamic Light Scattering (DLS) for Particle Size Distribution and Aggregation Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. wyatt.com It is particularly valuable for characterizing the hydrodynamic diameter of iron abietate nanoparticles and their aggregation behavior in a colloidal state. mdpi.com

The principle of DLS involves illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. wyatt.com These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving faster and causing more rapid fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles. frontiersin.org

For iron abietate, DLS provides key insights into:

Hydrodynamic Size Distribution: DLS measures the effective diameter of the particles in solution, including any solvent layers associated with them. This "hydrodynamic size" is often larger than the "core" size measured by microscopy techniques like TEM. nih.gov

Aggregation State: DLS can be used to monitor changes in particle size over time, providing information on the stability of the nanoparticle suspension and the tendency for aggregation. researchgate.netdiva-portal.org An increase in the measured particle size can indicate that the nanoparticles are clumping together. researchgate.net

Influence of Environmental Factors: The technique can be employed to study how factors such as pH, temperature, and the presence of other molecules affect the stability and aggregation of iron abietate nanoparticles. frontiersin.org

The following table illustrates the kind of data that can be obtained from a DLS analysis of iron-based nanoparticles.

| Parameter | Description | Example Data for Iron Oxide Nanoparticles |

| Z-Average Diameter | The intensity-weighted mean hydrodynamic size of the particle distribution. | Can range from 49 nm to 200 nm depending on surface coatings. mdpi.com |

| Polydispersity Index (PDI) | A measure of the broadness of the particle size distribution. Values below 0.1 indicate a monodisperse sample. | A low PDI suggests a uniform particle size. |

| Particle Size Distribution by Intensity/Volume/Number | A graphical representation of the relative abundance of different particle sizes in the sample. | Can show single or multiple populations of particle sizes. |

It is important to note that DLS results can be influenced by the presence of dust or larger aggregates, which can disproportionately scatter light and skew the results. enovatia.com Therefore, proper sample preparation and data interpretation are crucial.

Advanced Analytical Methods for Iron and Organic Components in Iron Abietate

Inductively Coupled Plasma (ICP) Techniques (OES/MS) for Trace Elemental Analysis

Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (OES) and Mass Spectrometry (MS), are powerful methods for determining the elemental composition of materials with high sensitivity and accuracy. nih.gov For technical grade iron abietate, these techniques are essential for quantifying the iron content and identifying and quantifying trace elemental impurities.

In ICP-OES and ICP-MS, the sample is introduced into a high-temperature argon plasma, which excites and ionizes the atoms of the elements present.

ICP-OES measures the wavelength and intensity of the light emitted as the excited atoms return to their ground state. Each element emits light at characteristic wavelengths, and the intensity is proportional to the concentration. zldm.ru

ICP-MS separates the ions based on their mass-to-charge ratio and measures their abundance. This allows for the determination of the concentration of each element with very low detection limits. nipponsteel.com

Key applications of ICP techniques for the analysis of iron abietate include:

Determination of Iron Content: Accurately quantifying the percentage of iron in the compound.

Trace Metal Analysis: Detecting and quantifying other metallic elements that may be present as impurities from the raw materials or manufacturing process. iaea.orgnih.gov This is crucial for quality control, as certain impurities can affect the performance of the final product.

Analysis of Complex Matrices: Sample preparation methods, such as acid digestion, are often employed to bring the iron abietate into a liquid form suitable for introduction into the ICP instrument. zldm.ruresearchgate.net

The table below provides an example of the types of elements that can be analyzed in an iron-rich sample using ICP techniques.

| Element | Typical Concentration Range | Analytical Technique |

| Iron (Fe) | Major Component | ICP-OES/MS |

| Aluminum (Al) | Trace | ICP-OES/MS |

| Calcium (Ca) | Trace | ICP-OES/MS |

| Magnesium (Mg) | Trace | ICP-OES/MS |

| Manganese (Mn) | Trace | ICP-OES/MS |

| Silicon (Si) | Trace | ICP-OES |

| Lead (Pb) | Trace | ICP-MS |

| Arsenic (As) | Trace | ICP-MS |

High-Performance Liquid Chromatography (HPLC) for Organic Component Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of the organic components in iron abietate, which are primarily derived from resin acids. nih.gov Technical grade iron abietate is a complex mixture, and HPLC allows for the detailed characterization of its organic fraction.

In HPLC, a liquid sample is pumped through a column packed with a stationary phase. The different components of the sample interact differently with the stationary phase, causing them to travel through the column at different rates and thus be separated. brjac.com.br A detector at the end of the column measures the concentration of each component as it elutes.

For the analysis of iron abietate, HPLC is used to:

Separate Resin Acids: Isolate individual resin acids such as abietic acid, dehydroabietic acid, pimaric acid, and others that may be present in the rosin (B192284) source material. nih.govresearchgate.net

Quantify Abietic Acid and Related Compounds: Determine the concentration of the primary organic ligand and other related resin acids. researchgate.net This is important for understanding the stoichiometry of the iron abietate complex.

Assess Purity and Degradation: Identify and quantify oxidation products or other degradation products of the resin acids, which can affect the quality and stability of the iron abietate. nih.gov

The following table outlines a typical HPLC method for the analysis of resin acids.

| HPLC Parameter | Condition | Purpose |

| Column | C18 or specialized columns like urea-embedded C12 nih.gov | Provides separation based on the hydrophobicity of the resin acids. |

| Mobile Phase | A mixture of solvents such as methanol, acetonitrile, and an acidic aqueous solution (e.g., with formic acid). brjac.com.br | Controls the elution of the analytes from the column. |

| Detection | UV-Vis detector, often at a wavelength around 245 nm. brjac.com.br | Allows for the detection and quantification of the resin acids, which absorb UV light. |

| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min. brjac.com.br | Affects the separation efficiency and analysis time. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Changes

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. scienceworldjournal.org For iron abietate, TGA provides valuable information about its thermal stability, decomposition profile, and compositional characteristics.

In a TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a controlled rate, and the mass is continuously monitored. The resulting TGA curve plots the mass loss versus temperature.

TGA can be used to determine:

Thermal Decomposition Temperatures: The onset temperature of decomposition and the temperatures at which major mass loss events occur, indicating the thermal stability of the iron abietate.

Compositional Analysis: The percentage of volatile components, organic ligands, and the final inorganic residue (typically iron oxide) can be estimated from the mass loss at different stages of the TGA curve. researchgate.net

Influence of Atmosphere: By conducting the analysis in different atmospheres (e.g., inert nitrogen or oxidative air), the decomposition mechanism can be further investigated. For example, in air, the final product is typically an iron oxide, and the mass may increase at certain temperatures due to oxidation. researchgate.net

The table below shows a hypothetical TGA data summary for a metal carboxylate like iron abietate.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 25 - 150 | ~2% | Loss of adsorbed water or volatile solvents. |

| 200 - 450 | ~70% | Decomposition of the abietate ligand. |

| > 450 | - | Formation of a stable iron oxide residue. |

Size Exclusion Chromatography – Gel Permeation Chromatography (SEC-GPC) for Molecular Weight Distribution of Polymeric Adducts

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) when using an organic mobile phase, is a chromatographic technique that separates molecules based on their size in solution. wikipedia.orgecalab.com While iron abietate itself is a small molecule, technical grade products may contain polymeric adducts or oligomers formed during the manufacturing process. SEC-GPC is the ideal technique for characterizing the molecular weight distribution of these larger species.

In SEC-GPC, the stationary phase consists of porous beads. wikipedia.org As the sample passes through the column, larger molecules that cannot enter the pores travel a shorter path and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. mz-at.dechromatographyonline.com

The application of SEC-GPC to iron abietate analysis would involve:

Detecting Polymeric Species: Identifying the presence of high molecular weight adducts or oligomers in the technical grade material.

Determining Molecular Weight Averages: Calculating the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of any polymeric components. wikipedia.org

Assessing Product Consistency: Monitoring the molecular weight distribution as a quality control parameter to ensure batch-to-batch consistency.

The following table summarizes the key parameters obtained from an SEC-GPC analysis.

| Parameter | Description | Significance |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Sensitive to the presence of low molecular weight species. |

| Weight-Average Molecular Weight (Mw) | An average that is more sensitive to the presence of high molecular weight species. | Provides a better indication of the properties of the polymer that depend on molecular size. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (PDI = Mw/Mn). | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse sample. |

Techniques for Investigating Organic-Inorganic Hybrid Formulations Incorporating Iron Abietate

The characterization of organic-inorganic hybrid materials, such as those incorporating "Iron abietate, technical," necessitates a multi-faceted analytical approach. The complexity of these systems, which combine a metallic inorganic component with an organic resin acid ligand, requires techniques that can probe the structure and properties of each component individually as well as the nature of their interaction at the interface. A suite of spectroscopic, chromatographic, and structural analysis methods is typically employed to gain a comprehensive understanding of these formulations.

Spectroscopic Analysis

Spectroscopic techniques are fundamental to understanding the chemical structure and electronic properties of iron abietate hybrids.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is primarily used for the quantitative determination of iron. It relies on the formation of colored complexes. ajrconline.orgresearchgate.net For instance, iron (III) can form a complex with reagents like 1,10-phenanthroline (after reduction of Fe(III) to Fe(II)) or squaric acid, which can be measured photometrically. ajrconline.orgijper.org The absorbance maximum (λmax) is characteristic of the specific complex formed. While direct analysis of the iron abietate complex itself may be performed, often a more sensitive and standardized method involving a known chelating agent is used for quantification. ajrconline.org

Table 1: UV-Vis Spectrophotometric Methods for Iron Determination This table is interactive. Click on headers to sort.

| Method/Reagent | Iron Species Detected | Typical λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Concentration Range (µg·mL⁻¹) |

|---|---|---|---|---|

| Phenanthroline Method | Fe(II) | 510 | - | - |

| Bathophenanthroline Method | Fe(II) | 534 | - | 0.5 - 20 |

| Squaric Acid Method | Fe(III) | 515 | - | - |

| Alizarin Red Sulphonate | Fe(II) | 566 | 7.8 x 10³ | 0.5 - 5 |

| 4-Nitrocatechol (4NC) & Xylometazoline (XMH) | Fe(III) | 464 | 1.9 x 10⁵ | - |

Data sourced from multiple studies on iron quantification. ajrconline.orgresearchgate.netmdpi.com

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is invaluable for probing the organic component and its interaction with the iron ion. The abietate ligand is derived from abietic acid, which is a major component of rosin. dcu.ieresearchgate.net The key functional group is the carboxylic acid. Upon formation of the iron abietate salt (a metal carboxylate), the characteristic vibrational frequencies of the carboxyl group change significantly. The broad O-H stretch of the free acid disappears, and the C=O stretch is replaced by two distinct bands: the asymmetric (ν_as) and symmetric (ν_s) carboxylate stretches. The separation between these two frequencies (Δν = ν_as - ν_s) provides insight into the coordination mode of the carboxylate group with the metal center.

Table 2: Typical Infrared Frequencies for Carboxylate Coordination Analysis This table is interactive. Click on headers to sort.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | O-H stretch | 3300 - 2500 (broad) | Disappears upon salt formation. |

| Carboxylic Acid (R-COOH) | C=O stretch | 1725 - 1700 | Replaced by asymmetric and symmetric stretches. |

| Carboxylate (R-COO⁻) | Asymmetric stretch (ν_as) | 1650 - 1540 | Position depends on coordination mode. |

| Carboxylate (R-COO⁻) | Symmetric stretch (ν_s) | 1450 - 1360 | Position depends on coordination mode. |

General frequency ranges are based on established spectroscopic principles.

X-ray Absorption Spectroscopy (XAS) : XAS is a powerful element-specific technique for determining the local geometric and electronic structure of the absorbing atom. For iron abietate, XAS at the iron K-edge can provide precise information that is difficult to obtain otherwise, especially in amorphous or poorly crystalline materials. nih.gov The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES : The features in this region are sensitive to the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the iron atoms.

EXAFS : Analysis of this region provides information on the type, number, and distance of neighboring atoms in the local environment of the iron. It can be used to determine Fe-O and potential Fe-Fe bond distances, characterizing the structure of the inorganic core of the hybrid material. nih.gov

Chromatographic and Other Analytical Techniques

Chromatographic Methods (HPLC, GC-MS) : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for the analysis of rosin and its derivatives. dcu.ie In the context of an iron abietate formulation, these techniques would be used to:

Assess the purity of the abietate raw material.

Identify the specific resin acid isomers present.

Monitor for any degradation or side-reactions of the organic ligand during the synthesis of the hybrid material.

Computational Methods (DFT) : Density-Functional Theory (DFT) is a computational approach used to model and understand the structural, electronic, and optical properties of materials. rsc.orgnih.gov For organic-inorganic hybrids, DFT calculations can provide insights into the nature of the bonding at the organic-inorganic interface, predict the electronic band structure, and help interpret experimental spectroscopic data. rsc.orgnih.gov

Potentiometric Titration : Redox iodometry with potentiometric determination can be a precise and accurate method for quantifying the total iron content in complex formulations. researchgate.net This technique involves the reduction of ferric iron to ferrous iron, followed by titration. The use of a potential-based endpoint is often more sensitive and reliable than visual indicators. researchgate.net

By combining these advanced characterization and spectroscopic techniques, a detailed picture of the chemical structure, component interactions, and material properties of organic-inorganic hybrid formulations incorporating iron abietate can be developed.

Mechanistic Insights into Iron Abietate Reactivity and Chemical Interactions

Elucidation of Iron Oxidation States and Coordination Chemistry in Abietate Complexes

The chemistry of iron is predominantly characterized by the +2 (ferrous) and +3 (ferric) oxidation states, which dictates the nature of its complexes. In the context of iron abietate, the iron center is coordinated by the carboxylate group of abietic acid. While specific experimental data for iron abietate is limited, insights can be drawn from the broader class of iron carboxylate complexes.

Typically, iron(II) and iron(III) ions exhibit a preference for octahedral or tetrahedral coordination geometries. In iron(II) carboxylate complexes, hexacoordination is common, involving the four nitrogen donors of a ligand like tetraimidazole and two oxygen donors from a bidentate carboxylate. nih.gov The coordination geometry around the iron(II) center in such complexes can be versatile, ranging from symmetrical to asymmetrical bidentate coordination of the carboxylate group, leading to distorted octahedral symmetries. nih.gov

Table 1: Common Oxidation States and Coordination Geometries of Iron

| Oxidation State | Common Name | Typical Coordination Number | Common Geometries |

| +2 | Ferrous | 4, 6 | Tetrahedral, Octahedral |

| +3 | Ferric | 4, 6 | Tetrahedral, Octahedral |

Understanding Ligand-Metal Interactions and Complex Stability in Iron Abietate Systems

The interaction between the iron center and the abietate ligand is a key determinant of the complex's stability and reactivity. Abietic acid, a diterpenic carboxylic acid, utilizes its carboxylate group to form stable complexes with metal ions. umons.ac.be The formation of a chelate ring, where the carboxylate oxygens bind to the iron, contributes to the thermodynamic stability of the complex, a phenomenon known as the chelate effect.

The bulky and hydrophobic nature of the abietate ligand likely influences the solubility and reactivity of the resulting iron complex. The large hydrocarbon framework may sterically hinder the approach of other molecules to the iron center, thereby affecting its catalytic activity and reaction kinetics.

Reaction Pathways and Kinetics of Iron Abietate Formation and Transformation

The formation of iron abietate can be conceptualized through the reaction of an iron salt or oxide with abietic acid, the primary component of rosin (B192284). A general reaction pathway for the formation of metal rosinates involves the reaction of a metal oxide (AO) with the carboxylic acid groups (RCOOH) present in rosin to form the metal rosinate ((RCOO)2A) and water. google.com This reaction is driven by the formation of the more stable metal-carboxylate bond and the removal of water.

The chemical equation for this process can be represented as:

2 RCOOH + FeO → (RCOO)₂Fe + H₂O

This type of reaction is common in the formation of metal soaps and is likely applicable to the synthesis of technical grade iron abietate. The kinetics of this heterogeneous reaction would be influenced by factors such as temperature, the surface area of the iron oxide, and the concentration of abietic acid. At elevated temperatures, the removal of water would drive the equilibrium towards the formation of the iron abietate product. google.com

Transformations of iron abietate could involve ligand exchange reactions, where the abietate ligand is displaced by other coordinating species, or redox reactions involving the iron center. The specific pathways and their kinetics would be highly dependent on the reaction conditions and the nature of the other reactants present.

Radical Mechanisms and Single Electron Transfer Processes Involving Iron Abietate

Iron complexes are well-known to participate in reactions involving radical intermediates and single electron transfer (SET) processes, owing to the accessibility of multiple oxidation states. While direct evidence for radical mechanisms involving iron abietate is scarce, the general reactivity of iron compounds suggests this possibility.

Iron-catalyzed reactions often proceed through SET pathways, generating radical species that can initiate further transformations. For instance, iron salts can facilitate the homolytic cleavage of C-H bonds adjacent to heteroatoms through an SET mechanism. The reaction is often initiated by the iron salt assisting in a single-electron-transfer process to generate a radical, which can then be further oxidized.

Given that iron in iron abietate can potentially cycle between its Fe(II) and Fe(III) oxidation states, it could act as a catalyst in radical-mediated processes. The abietate ligand itself, with its complex hydrocarbon structure, could potentially undergo radical reactions under specific conditions, although this remains a speculative area without direct experimental evidence.

Theoretical and Computational Modeling of Iron Abietate Chemical Behavior

Due to the limited experimental data on the detailed molecular structure and reactivity of iron abietate, theoretical and computational methods, such as Density Functional Theory (DFT), offer a valuable approach to gain insights into its chemical behavior. DFT calculations have been successfully applied to study the electronic structure and magnetic properties of carboxylate-bridged diiron units and other iron carboxylate complexes. mpg.decmu.edu

For analogous systems, DFT has been used to:

Determine optimized geometries and bond distances between the iron center and the carboxylate ligands. nih.gov

Analyze the electronic structure, including the projected density of states, to understand bonding interactions. mpg.de

Investigate the magnetic coupling between iron centers in multinuclear complexes. mpg.de

Elucidate reaction mechanisms and predict activation energies for catalytic cycles involving iron complexes. mdpi.com

Table 2: Potential Applications of DFT in Studying Iron Abietate

| Area of Investigation | Potential Insights from DFT |

| Structure and Bonding | Prediction of Fe-O bond lengths, coordination geometry, and the influence of the bulky abietate ligand. |

| Electronic Properties | Analysis of molecular orbitals, charge distribution, and the nature of the iron-abietate bond. |

| Reactivity | Modeling of reaction pathways for formation and transformation, and calculation of energetic barriers. |

| Spectroscopic Properties | Prediction of spectroscopic signatures (e.g., IR, Mössbauer) to aid in experimental characterization. nih.gov |

While no specific DFT studies on iron abietate were found, the application of these computational tools to similar iron carboxylate systems provides a robust framework for future theoretical investigations into the nuanced chemical behavior of this technical compound. nih.gov Such studies would be instrumental in bridging the current knowledge gap and providing a more detailed, molecular-level understanding of iron abietate's properties and reactivity.

Applications of Iron Abietate, Technical, in Advanced Materials and Industrial Chemistry

Iron Abietate as a Catalyst in Organic Transformations and Polymerization

The abundance, low cost, and low toxicity of iron have made it an attractive alternative to precious metal catalysts in organic synthesis. nih.govalfachemic.comutexas.edumdpi.comacs.orgdntb.gov.uaresearchgate.net Iron catalysts, in general, are versatile, capable of participating in a wide array of reactions, including cross-coupling, C-H activation, and polymerization. mdpi.comdntb.gov.ua The catalytic behavior of iron abietate can be inferred from the well-documented performance of other iron carboxylates and complexes.

Heterogeneous iron catalysis is a cornerstone of sustainable chemistry, offering catalysts that are easily separable and reusable. mdpi.comdntb.gov.ua While specific studies on heterogeneous iron abietate are limited, the principles of iron catalysis suggest its potential utility. Iron complexes can be immobilized on various supports, such as silica, alumina, or polymers, to create robust heterogeneous catalysts. The abietate ligand, being organic, could facilitate the anchoring of the iron catalyst to a support matrix.

Recent advancements have highlighted the efficacy of heterogeneous iron catalysts in a range of organic transformations, including C-C coupling reactions and C-H functionalization. mdpi.com These catalysts often operate under milder conditions than their homogeneous counterparts and offer the significant advantage of reduced metal contamination in the final product. The development of such systems with iron carboxylates underscores the potential for creating solid-supported iron abietate catalysts for various organic synthetic applications.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edunih.govwikipedia.org Iron-based catalysts have emerged as a viable, low-cost, and less toxic alternative to the more commonly used copper catalysts in ATRP. nih.govmanchester.ac.ukrsc.org The mechanism of iron-mediated ATRP involves a reversible redox process between a lower oxidation state iron species (Fe(II)) and a higher oxidation state species (Fe(III)), which activates and deactivates the growing polymer chains. nih.gov

The controlled/"living" radical polymerization of various monomers, such as styrene and methyl methacrylate, has been successfully achieved using iron halide complexes in conjunction with various coordinating ligands. cmu.educmu.edu The general scheme for iron-catalyzed ATRP is depicted below:

Table 1: General Mechanism of Iron-Catalyzed ATRP

| Step | Reaction | Description |

| Activation | Pn-X + Fe(II)/L | The dormant polymer chain (Pn-X) is activated by the Fe(II) complex to form a propagating radical (Pn•) and the Fe(III) species. |

| Propagation | Pn• + M | The radical propagates by adding monomer units (M). |

| Deactivation | Pn• + X-Fe(III)/L | The propagating radical is deactivated by the Fe(III) complex, reforming the dormant species and the Fe(II) catalyst. |

L represents the ligand, which in this context would be the abietate anion.

While iron abietate itself is not extensively documented as an ATRP catalyst, iron carboxylates, in general, can participate in such reactions. The abietate ligand would influence the solubility and reactivity of the iron center. Iron-catalyzed ATRP has been shown to be effective for a range of monomers, although challenges remain, particularly with acrylate-based monomers where side reactions can occur. nih.gov The development of advanced ATRP techniques, such as Activators Generated by Electron Transfer (AGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP, has allowed for the use of lower concentrations of air-stable iron(III) precursors, which are reduced in situ. cmu.edumdpi.comnih.gov

The ligand plays a pivotal role in modulating the performance of any metal catalyst, and iron is no exception. nih.govsemanticscholar.org The electronic and steric properties of the ligand directly impact the catalyst's activity, selectivity, and stability. nih.gov In the case of iron abietate, the abietate anion serves as the primary ligand. Abietic acid is a bulky, lipophilic molecule, and these characteristics would be imparted to the iron catalyst.

The carboxylate group in the ligand framework can influence the catalyst in several ways:

Stabilization of High-Valent States: Carboxylate ligands can stabilize the higher oxidation states of the metal center, which is crucial in redox-catalyzed reactions. acs.org

Facilitation of Proton-Coupled Electron Transfer (PCET): The presence of carboxylate groups can facilitate PCET processes, which are often involved in catalytic cycles. acs.org

In the context of polymerization, the nature of the ligand affects the equilibrium constant of the ATRP process (K_ATRP), thereby influencing the polymerization rate and the degree of control over the polymer architecture. mdpi.com For other organic transformations, such as C-H oxidation, the ligand sphere around the iron center dictates the reaction pathway and the selectivity towards the desired product. researchgate.net The bulky nature of the abietate ligand could provide a specific steric environment around the iron center, potentially leading to unique selectivity in certain catalytic applications.

The utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of value-added chemicals is a critical area of green chemistry research. researchgate.net Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for CO2 valorization. nih.govacs.org Iron-catalyzed carboxylation reactions, where CO2 is incorporated into organic molecules, have been developed for the synthesis of carboxylic acids and their derivatives. nih.govacs.orgchinesechemsoc.org

While specific research on iron abietate in CO2 valorization is not prominent, the catalytic potential can be inferred from studies on other iron complexes. For instance, iron catalysts have been employed in the carboxylation of various organic substrates, including aryl C-H bonds and pyridylphosphonium salts. nih.govchinesechemsoc.org The catalytic cycle often involves the redox chemistry of iron, facilitating the activation of both the substrate and CO2. nih.gov

Table 2: Examples of Iron-Catalyzed CO2 Fixation Reactions

| Substrate | Product | Catalyst System |

| Aryl C-H Bonds | Methyl Carboxylates/Phthalimides | Iron catalyst with Mn as reductant |

| Pyridylphosphonium Salts | Isoniazid Derivatives | Iron(II) catalyst |

| Alkenes and Alkynes | Alkyl and Alkenyl Carboxylic Acids | Iron-catalyzed hydromagnesiation followed by CO2 reaction |

The abietate ligand in an iron catalyst could provide a lipophilic environment that may be advantageous for reactions involving organic substrates in non-polar solvents. Further research is needed to explore the potential of iron abietate and its analogues in this important field.

Role of Iron Abietate in Coatings and Resins Technology

In the coatings industry, metal carboxylates have a long history of use as performance additives, particularly as drying agents for alkyd resins. pcimag.comdurachem.com

Alkyd coatings dry through an oxidative cross-linking process known as autoxidation. researchgate.netmdpi.com This process, which can be slow at ambient temperatures, is accelerated by the addition of metal catalysts known as driers or siccatives. pcimag.comdurachem.com Iron carboxylates, including those derived from rosin (B192284) acids like abietic acid, can function as siccatives. pcimag.comorganometal.eu

The primary role of the iron catalyst is to facilitate the decomposition of hydroperoxides that are formed on the unsaturated fatty acid chains of the alkyd resin. This decomposition generates free radicals that initiate the polymerization and cross-linking of the resin, leading to the formation of a hard, dry film. mdpi.com

Table 3: Simplified Mechanism of Action of Iron Siccatives in Alkyd Coatings

| Step | Description |

| Hydroperoxide Formation | Atmospheric oxygen reacts with the unsaturated fatty acid chains of the alkyd resin to form hydroperoxides (ROOH). |

| Catalytic Decomposition | The iron catalyst cycles between its Fe(II) and Fe(III) oxidation states to decompose the hydroperoxides, generating radicals. |

| Cross-linking | The generated radicals initiate polymerization and cross-linking reactions between the alkyd polymer chains, leading to film formation. |

Iron driers are particularly effective at elevated temperatures and are often used in baking enamels. organometal.eu At ambient temperatures, their activity is generally lower than that of cobalt-based driers. coatingsworld.comresearchgate.net A significant drawback of iron siccatives is their inherent reddish-brown color, which can cause discoloration in light-colored or clear coatings. organometal.eu However, in darkly pigmented formulations, this is less of a concern. The development of new iron-complex driers with enhanced activity at lower temperatures is an active area of research, driven by the desire to replace cobalt-based driers due to regulatory concerns. coatingsworld.com

Influence on Crosslinking Kinetics and Film Formation Properties

Iron abietate, technical, serves as a metallic drier, or siccative, which catalyzes the oxidative crosslinking of drying oils and alkyd resins, thereby accelerating film formation. paintingbestpractices.com The drying process involves the autoxidation of unsaturated fatty acids, which is catalyzed by metal salts. researchgate.net This process transforms low-molecular-weight unsaturated triglycerides into a high-molecular-weight, cross-linked polymer network suitable for film formation. pcimag.com

Iron-based driers are recognized for promoting more uniform drying throughout the entire thickness of the coating, in contrast to cobalt driers which can cause rapid surface drying. researchgate.net This rapid surface curing can trap solvents and impede the diffusion of oxygen into the lower layers of the film, leading to wrinkling and incomplete curing. pcimag.com The use of an iron catalyst can result in solid polymeric films with hardness and drying times comparable to those achieved with cobalt-based systems. researchgate.net

The kinetics of the crosslinking reaction are critical; the reaction must not proceed significantly until after the coating has been applied and has had sufficient time for particle coalescence in latex-based systems. paint.org If the crosslinking rate is too fast relative to film formation, it can compromise the ultimate properties of the coating, such as solvent resistance and mechanical durability. paint.org The catalytic activity of iron compounds like iron abietate is central to controlling this balance, ensuring the development of a stable and durable film. Studies on high-solid alkyd resins have shown that iron driers, sometimes in combination with auxiliary driers like strontium, can effectively accelerate the film formation process, reducing final drying times and increasing film hardness. researchgate.net

Metal Soap Formation and Its Impact on Drying Oil and Natural Varnish Matrices

In the context of drying oils and natural varnishes, particularly in historical oil paintings, iron abietate is involved in the formation of metal soaps. mdpi.commetmuseum.org Metal soaps are metal carboxylates that form from the reaction between metal cations and free fatty acids present in the binding medium. metmuseum.orgunito.itmetmuseum.org The abietic acid component of iron abietate is a terpenic acid derived from natural resins like colophony (rosin). unito.itunito.it

Research has shown that terpenic acids from natural resins can react with cations from pigments (e.g., lead, zinc, potassium) in a manner similar to the fatty acids from drying oils. unito.itunito.itresearchgate.net This reaction leads to the formation of "resin soaps." unito.it The formation of these metal carboxylates is a significant degradation process in artworks, leading to changes in the physical and aesthetic properties of the paint film, such as increased transparency, surface efflorescence, or the formation of protrusions that can break through the paint surface. mdpi.commolecularvista.com

Table 1: Reactivity of Components in Metal Soap Formation

| Component Type | Example Compound | Role in Soap Formation | Observed Reactivity |

|---|---|---|---|

| Terpenic Acid | Abietic Acid | Acid component from natural resin/varnish | Reacts with metal cations from pigments to form resin soaps. unito.itunito.it |

| Fatty Acid | Palmitic Acid | Acid component from drying oil | Reacts with metal cations from pigments to form oil soaps. mdpi.comunito.it |

| Pigment Cation | Lead (Pb²⁺), Zinc (Zn²⁺) | Metal ion source | Highly reactive with both fatty and terpenic acids. metmuseum.orgunito.it |

| Natural Resin | Colophony | Source of terpenic acids | Considered the most reactive resin in forming soaps. unito.it |

Integration into Polymeric Matrices for Enhanced Material Performance

Iron abietate can serve as a precursor for the in situ formation of iron oxide nanoparticles within a polymer matrix. Upon thermal treatment, the organometallic compound decomposes, yielding a fine and uniform dispersion of iron oxide particles. This method can lead to stronger interactions between the filler and the polymer matrix compared to the mechanical mixing of pre-formed nanoparticles. nih.gov

The addition of iron oxide nanoparticles to polymer matrices like polyurethane has been shown to enhance mechanical, dielectric, and magnetic properties. nih.gov For instance, while high concentrations might lead to aggregation and create stress concentration points, optimal amounts can lead to an increase in tensile strength. nih.gov The abietate ligand, with its bulky organic structure, can aid in the initial dispersion of the iron compound within the polymer resin before curing or processing. This improved dispersion is crucial for achieving uniform material properties and avoiding defects. sesjournal.org

Iron Abietate in Material Science and Engineering

Development of Iron-Based Composite Materials for Structural Applications

Iron-based composite materials, particularly iron-based metal matrix composites (IMMCs), are the subject of significant research due to their potential for high specific stiffness and strength in various engineering and structural applications. amse.org.cnresearchgate.netresearchgate.net These materials combine an iron or steel matrix with reinforcing phases, which can be ceramic particles, fibers, or other metallic components. amse.org.cnresearchgate.net

Iron abietate can be utilized as a precursor in the fabrication of these composites, especially through powder metallurgy or liquid-state processing routes. amse.org.cnresearchgate.net By thermally decomposing iron abietate within a powder mixture or molten metal, it is possible to introduce a highly dispersed phase of iron oxide or iron carbide (in a reducing environment) particles. These fine reinforcing particles can significantly enhance the hardness, wear resistance, and high-temperature strength of the iron matrix. researchgate.net The selection of the reinforcement and matrix phases, along with the manufacturing process, are critical factors that determine the final engineering performance of the composite. amse.org.cnresearchgate.net

Table 2: Fabrication Methods for Iron-Based Metal Matrix Composites

| Fabrication Method | Description | Potential Role of Iron Abietate |

|---|---|---|